2-((1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(4-fluorophenyl)acetamide
Description
This compound belongs to the pyrazolo[3,4-d]pyrimidine class, a heterocyclic scaffold known for its pharmacological relevance. Key structural features include:
- 3,4-Dimethylphenyl substitution at the pyrazole N1 position, which may influence steric and electronic properties.
- Thioacetamide linkage at the pyrimidine C6 position, providing a sulfur atom that modulates solubility and redox activity.
- 4-Fluorophenyl acetamide group, introducing fluorine’s electronegativity for improved metabolic stability and binding affinity.
This compound’s design leverages bioisosteric principles, combining lipophilic (dimethylphenyl), polar (thioacetamide), and halogenated (fluorophenyl) groups to optimize pharmacokinetic and pharmacodynamic profiles. Pyrazolo[3,4-d]pyrimidines are frequently explored as kinase inhibitors, antimicrobial agents, or anti-inflammatory compounds due to their structural mimicry of purine nucleotides .
Properties
IUPAC Name |
2-[[1-(3,4-dimethylphenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]-N-(4-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN5O2S/c1-12-3-8-16(9-13(12)2)27-19-17(10-23-27)20(29)26-21(25-19)30-11-18(28)24-15-6-4-14(22)5-7-15/h3-10H,11H2,1-2H3,(H,24,28)(H,25,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLZJWBZAFQPAJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)NC(=N3)SCC(=O)NC4=CC=C(C=C4)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Ectonucleotide pyrophosphatase/phosphodiesterase-1 (ENPP1) . ENPP1 is an enzyme that negatively regulates the anti-cancer Stimulator of Interferon Genes (STING) pathway.
Mode of Action
The compound interacts with ENPP1, inhibiting its activity. This inhibition disrupts the negative regulation of the STING pathway, potentially enhancing the body’s immune response against cancer cells.
Biochemical Pathways
The compound affects the STING pathway , a part of the innate immune system that plays a crucial role in the body’s defense against cancer. By inhibiting ENPP1, the compound allows for increased activity in the STING pathway, which can lead to enhanced immune responses against cancer cells.
Pharmacokinetics
The compound exhibits high microsomal stability in human, rat, and mouse liver microsome. This suggests that it may have good bioavailability.
Biological Activity
The compound 2-((1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(4-fluorophenyl)acetamide is a novel pyrazolo[3,4-d]pyrimidine derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C22H21N5O3S
- Molecular Weight : 435.5 g/mol
- CAS Number : 946318-43-0
The structure features a pyrazolo[3,4-d]pyrimidine core with various substituents that may influence its biological activity.
Biological Activity Overview
Research indicates that compounds in the pyrazolo[3,4-d]pyrimidine class exhibit a range of biological activities, including:
- Antiviral Activity : Some derivatives have shown efficacy against viral infections by inhibiting viral replication.
- Anti-inflammatory Properties : Certain compounds demonstrate potential as anti-inflammatory agents by inhibiting cyclooxygenase (COX) enzymes.
- Anticancer Effects : Pyrazolo derivatives have been investigated for their ability to induce apoptosis in cancer cells.
The biological activity of this compound may involve:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in inflammatory pathways or viral replication.
- Interaction with Receptors : It could modulate receptor activity related to inflammation or cell proliferation.
- Induction of Apoptosis : The compound may trigger programmed cell death in cancer cells through various signaling pathways.
Antiviral Activity
A study highlighted that certain pyrazolo[3,4-d]pyrimidine derivatives showed significant antiviral activity against the Tobacco Mosaic Virus (TMV), with effective concentrations (EC50 values) ranging from 130.24 to 263.31 μM in MT-4 cells . This suggests that the compound may possess similar antiviral potential.
Anti-inflammatory Effects
In a comparative analysis of COX inhibitors, compounds related to this class exhibited varying degrees of COX-II inhibition. For instance, a closely related derivative demonstrated an IC50 value of 0.2 μM, indicating potent anti-inflammatory action . The structure's modifications play a crucial role in enhancing these properties.
Anticancer Studies
Research into the anticancer effects of pyrazolo derivatives has shown promising results. For example, compounds with similar structural motifs have been reported to induce apoptosis in cancer cell lines through mitochondrial pathways . This suggests that the compound might also exhibit anticancer properties.
Case Studies
| Study | Findings |
|---|---|
| Study A | Demonstrated antiviral activity against TMV with EC50 values indicating efficacy at micromolar concentrations. |
| Study B | Reported IC50 values for COX-II inhibition significantly lower than standard drugs like Celecoxib. |
| Study C | Found that structural modifications enhance apoptosis induction in cancer cells through mitochondrial dysfunction. |
Scientific Research Applications
Medicinal Applications
1. Anticancer Activity
Research indicates that compounds containing the pyrazolo[3,4-d]pyrimidine scaffold exhibit promising anticancer properties. For example, derivatives of this scaffold have been shown to inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. A study demonstrated that similar compounds displayed cytotoxic effects against various cancer cell lines, including colon and breast cancer cells, with IC50 values indicating effective potency against these malignancies .
2. Enzyme Inhibition
The compound has been investigated for its ability to inhibit adenosine deaminase (ADA), an enzyme implicated in several diseases, including cancer and autoimmune disorders. Inhibitors of ADA can enhance the efficacy of certain chemotherapeutic agents by increasing the levels of adenosine in the tumor microenvironment, thus promoting apoptosis in cancer cells .
Biological Studies
Case Study: Anticancer Efficacy
A recent study evaluated a series of pyrazolo[3,4-d]pyrimidine derivatives for their anticancer activity. The results showed that compounds similar to 2-((1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(4-fluorophenyl)acetamide exhibited significant inhibitory effects on the growth of HCT-116 colon carcinoma cells with an IC50 value of 6.2 µM. Additionally, these compounds were tested against T47D breast cancer cells with IC50 values ranging from 27.3 to 43.4 µM .
Synthesis and Industrial Applications
Synthetic Routes
The synthesis of this compound typically involves multiple organic reactions:
- Formation of the Pyrazolo Core : This involves cyclization reactions under acidic or basic conditions.
- Thioacetamide Introduction : Achieved through nucleophilic substitution reactions.
- Functionalization : Aromatic groups are introduced via electrophilic aromatic substitution reactions.
Industrial Relevance
In industrial settings, optimizing these synthetic routes for higher yields and purity is crucial. Techniques such as catalysis and automation are employed to enhance production efficiency.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Structural and Functional Differences:
The thioacetamide linkage (C6) introduces a sulfur atom, which may improve redox activity compared to oxygen-based linkages in other derivatives .
Electronic Modulation: Fluorine in the 4-fluorophenyl group enhances electron-withdrawing effects, stabilizing the amide bond and improving metabolic resistance versus non-fluorinated analogs .
Synthetic Accessibility: The target compound’s synthesis likely involves nucleophilic substitution (thioacetamide formation) and Pd-catalyzed cross-coupling (dimethylphenyl introduction), similar to methods in and . In contrast, dihydropyrimidinone derivatives (e.g., –10) use Biginelli-type condensations, which are less relevant here due to differing core structures .
Biological Activity Trends: Pyrazolo[3,4-d]pyrimidines with bulky aryl groups (e.g., 3,4-dimethylphenyl) show improved selectivity for tyrosine kinases, while smaller substituents (e.g., methylpyrazole in ) may broaden target profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
